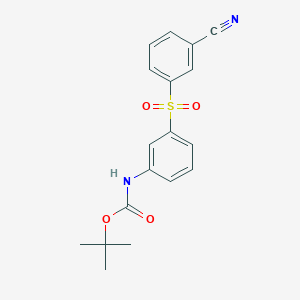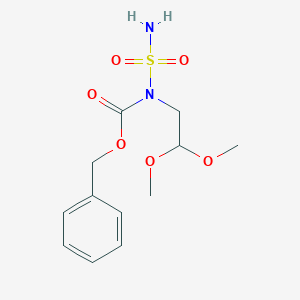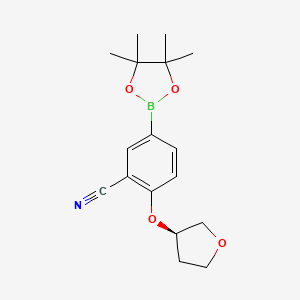![molecular formula C18H15N3O4S B1485870 Acide 3-{2-[4-oxo-2-(phénylamino)-4,5-dihydro-1,3-thiazol-5-yl]acétamido}benzoïque CAS No. 101466-26-6](/img/structure/B1485870.png)
Acide 3-{2-[4-oxo-2-(phénylamino)-4,5-dihydro-1,3-thiazol-5-yl]acétamido}benzoïque
Vue d'ensemble
Description
The compound “3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound is also complex, involving a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a phenylamino group, and a benzoic acid group . The exact structure analysis is not available in the searched resources.Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés thiazoliques, comme celui en question, ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens . La structure unique du cycle thiazole, présent dans ce composé, a été associée à une activité contre un large spectre de pathogènes microbiens. La recherche pourrait explorer l'efficacité de ce composé contre les bactéries, les champignons et les virus, ce qui pourrait conduire à de nouveaux traitements pour les maladies infectieuses.
Recherche anticancéreuse
Les composés contenant le motif thiazole se sont révélés prometteurs dans les études antitumorales et cytotoxiques . Ce composé particulier pourrait être synthétisé et testé contre diverses lignées cellulaires cancéreuses afin de déterminer son efficacité à inhiber la croissance cellulaire ou à induire l'apoptose, contribuant ainsi au développement de nouveaux agents chimiothérapeutiques.
Applications pharmacologiques
Le cycle thiazole est une caractéristique commune à de nombreux médicaments ayant des activités biologiques diverses, notamment des effets antihypertenseurs, anti-inflammatoires et neuroprotecteurs . Ce composé pourrait être étudié pour ses avantages pharmacologiques potentiels, ce qui pourrait conduire à la découverte de nouveaux médicaments avec moins d'effets secondaires.
Études biochimiques
En biochimie, la réactivité du cycle thiazole peut être exploitée pour étudier les mécanismes enzymatiques ou développer des essais biochimiques . Le composé pourrait être utilisé comme substrat ou inhibiteur pour les enzymes qui interagissent avec les molécules contenant du thiazole, fournissant ainsi des informations sur la fonction et la régulation enzymatique.
Synthèse organique
Le composé en question pourrait servir d'intermédiaire en synthèse organique, aidant à créer des molécules complexes pour diverses applications . Son potentiel à subir des réactions en position benzylique pourrait être exploité pour synthétiser de nouveaux composés ayant une importance médicinale ou industrielle.
Science des matériaux
Bien qu'il ne soit pas directement lié à la science des matériaux, les propriétés chimiques de ce composé, telles que sa solubilité et sa stabilité, pourraient être étudiées pour développer de nouveaux matériaux ayant des caractéristiques spécifiques souhaitées . Par exemple, il pourrait être incorporé dans des polymères ou des revêtements pour conférer des propriétés antimicrobiennes.
Analyse Biochimique
Biochemical Properties
3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The compound has been shown to interact with enzymes such as cyclooxygenase, which is involved in the inflammatory response, and various kinases that play roles in cell signaling pathways . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.
Cellular Effects
The effects of 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the inflammatory response, apoptosis, and cell proliferation . Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects are crucial in understanding the potential therapeutic applications of the compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid involves its interaction with specific biomolecules. The compound binds to enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of their activity . For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the potential long-term therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of the compound.
Transport and Distribution
The transport and distribution of 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in tissues such as the liver and kidneys, where it can exert its biological effects. The distribution of the compound is influenced by its physicochemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, the compound can interact with transcription factors and other regulatory proteins to modulate gene expression. In the mitochondria, it can affect metabolic processes and energy production.
Propriétés
IUPAC Name |
3-[[2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-13-8-4-5-11(9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMMNGYEROGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485793.png)
![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)
![(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol](/img/structure/B1485796.png)
![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)


![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)
